molecular formula C20H17N5O B11117275 2-(3,4-dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide

Cat. No.: B11117275
M. Wt: 343.4 g/mol
InChI Key: MNQJUILWCMYCNY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a quinoline core, a triazole ring, and a dimethylphenyl group, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Addition of Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, under appropriate conditions (e.g., heat, catalysts).

Major Products

    Oxidation: Quinoline N-oxides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted quinolines.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-(1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H17N5O/c1-12-7-8-14(9-13(12)2)18-10-16(15-5-3-4-6-17(15)23-18)19(26)24-20-21-11-22-25-20/h3-11H,1-2H3,(H2,21,22,24,25,26)

InChI Key

MNQJUILWCMYCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=NN4)C

Origin of Product

United States

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